Quinoline-2-carbonyl chloride (CAS 50342-01-3) is a highly reactive, pre-activated acylating agent primarily utilized for the introduction of the quinoline-2-carbonyl (quinaldyl) moiety into pharmaceuticals, agrochemicals, and organometallic ligands. Unlike its free acid counterpart, quinaldic acid, which requires in situ activation, this acid chloride readily undergoes nucleophilic acyl substitution with amines and alcohols under mild basic conditions. Its rigid heterocyclic core and adjacent nitrogen atom make it a privileged building block for synthesizing biologically active carboxamides and N,O-bidentate pincer ligands [1].
Attempting to substitute quinoline-2-carbonyl chloride with the cheaper generic precursor, quinoline-2-carboxylic acid (quinaldic acid), introduces severe process liabilities. Direct amidation of the free acid under standard basic coupling conditions (e.g., using tBuOK or PTSA in DMF) fails to produce the desired amide, instead driving a quantitative decarboxylation pathway that yields quinoline as the sole product [1]. Furthermore, even when decarboxylation is avoided using expensive uronium or carbodiimide coupling reagents (like HATU or EDC), the process suffers from poor atom economy and complex purification requirements to remove urea byproducts [2]. Procuring the pre-activated acid chloride circumvents these failure modes, ensuring direct, high-yield conversion without decarboxylative degradation.
When subjected to basic amidation conditions (e.g., tBuOK in DMF), the free acid baseline undergoes complete degradation, whereas quinoline-2-carbonyl chloride successfully yields the target amide. The pre-activated chloride eliminates the thermal and basic stress that triggers the loss of the carboxyl group [1].
| Evidence Dimension | Product distribution during base-catalyzed amidation |
| Target Compound Data | Affords the desired quinoline-2-carboxamide product |
| Comparator Or Baseline | Quinoline-2-carboxylic acid (Quinaldic acid) |
| Quantified Difference | Quinaldic acid yields 100% decarboxylated byproduct (quinoline), whereas the acid chloride successfully yields the amide without degradation. |
| Conditions | Base-catalyzed amidation in DMF (tBuOK or PTSA) |
Buyers must procure the pre-activated acid chloride to prevent catastrophic loss of the starting material to decarboxylation when synthesizing quinaldic amides.
In the synthesis of complex quinoline carboxamides (such as ABCG2 modulators), utilizing quinoline-2-carbonyl chloride requires only a simple, inexpensive tertiary amine base (like TEA or DIPEA) to achieve high-yielding amide bond formation. In contrast, utilizing the free acid necessitates stoichiometric amounts of expensive coupling reagents like EDC or HATU, which generate difficult-to-remove urea byproducts [1].
| Evidence Dimension | Reagent requirement for amide bond formation |
| Target Compound Data | Requires only an inexpensive tertiary amine base (e.g., TEA, DIPEA) |
| Comparator Or Baseline | Quinoline-2-carboxylic acid + HATU or EDC/HOBt |
| Quantified Difference | Eliminates the need for stoichiometric amounts of expensive uronium/carbodiimide reagents, reducing raw material costs and preventing urea byproduct formation. |
| Conditions | Solution-phase or solid-phase acylation of primary/secondary amines |
For scale-up procurement, switching from the free acid to the acid chloride drastically simplifies downstream purification and reduces the per-mole cost of the coupling step.
Quinoline-2-carbonyl chloride is uniquely suited for the synthesis of stable organometallic pincer complexes. The 2-position of the carbonyl group relative to the quinoline nitrogen allows the resulting amides to act as robust N,O-bidentate ligands. For example, in the synthesis of cytotoxic Pd(II) pincer complexes, this specific geometry enables stable cyclopalladation that cannot be achieved with 3-, 4-, or 6-substituted quinoline analogs [1].
| Evidence Dimension | Coordination mode and complex stability |
| Target Compound Data | Forms stable N,O-bidentate coordination complexes (e.g., Pd(II) pincer ligands) |
| Comparator Or Baseline | Quinoline-6-carbonyl chloride or Pyridine-3-carbonyl chloride |
| Quantified Difference | Provides 1,5-bidentate chelation that significantly enhances thermodynamic stability compared to the strictly monodentate coordination of non-adjacent isomers. |
| Conditions | Transition metal complexation (e.g., Pd(II) ligand synthesis) |
Researchers designing stable organometallic catalysts or metalloenzyme inhibitors must select the 2-position isomer to ensure the requisite bidentate chelation geometry.
Directly downstream of the decarboxylation and coupling-reagent avoidance evidence, this compound is the optimal precursor for synthesizing ABCG2 modulators, Jumonji demethylase inhibitors, and antifungal agents where free-acid activation is a process liability [1].
Downstream of its bidentate coordination properties, it is used to synthesize N,O-bidentate ligands for Pd(II) catalysts and biologically active metal complexes, leveraging the specific 2-position geometry [2].
Downstream of its high reactivity, the acid chloride is used to efficiently cap N-termini with a quinaldyl group on-resin without requiring excess HATU/EDC, streamlining cleavage and purification [1].
Corrosive